L-LEUCINE UNLABELED

Cell Signaling mTOR Pathway Protein Binding

Researchers conducting SILAC-based quantitative proteomics risk invalid results when racemic D/L-leucine or other BCAAs are substituted-only the naturally occurring L-enantiomer binds the Sestrin2 sensor (Kd = 20 µM) to activate mTORC1 and exhibits the requisite transport kinetics (Km = 0.3 µM in bacterial LIV-I system) to match isotopically labeled counterparts. L-Leucine unlabeled resolves this by providing verified L-stereochemistry and defined natural-abundance isotopic composition for establishing the indispensable 'light' reference proteome. • Confirmed L-enantiomer identity; free of D-leucine contamination that would confound protein incorporation kinetics. • Suitable as the light-channel standard against L-Leucine-13C6,15N in SILAC workflows. • Supplied with batch-specific certificate of analysis for reproducible quantitative MS results.

Molecular Formula
Molecular Weight 131.17
Cat. No. B1580025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LEUCINE UNLABELED
Molecular Weight131.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine Unlabeled: SILAC and Biocatalysis Reference Standard


L-Leucine unlabeled is the naturally occurring L-enantiomer of the essential branched-chain amino acid leucine (CAS 61-90-5). As the biologically active stereoisomer, it serves as a fundamental building block for protein synthesis, a potent allosteric regulator of the mTORC1 signaling pathway via direct binding to the Sestrin2 sensor protein, and a preferred substrate for numerous aminotransferase and dehydrogenase enzymes [1]. In analytical workflows, the unlabeled compound is distinguished by its precisely defined isotopic composition, functioning as the indispensable 'light' reference standard in Stable Isotope Labeling with Amino acids in Cell culture (SILAC) experiments against which isotopically labeled ('heavy') analogs are quantified [2].

Workflow
SILAC quantitative proteomics (light reference)
Selection
L-enantiomer for mTORC1 pathway and enzyme studies
Use Context
Biocatalysis substrate (dehydrogenase, aminotransferase)

Why L-Leucine Unlabeled Cannot Be Substituted


Generic substitution of L-leucine unlabeled with racemic D/L-leucine or alternative branched-chain amino acids (BCAAs) such as L-isoleucine or L-valine is scientifically invalid due to fundamental differences in stereospecific binding, enzyme kinetics, and transport selectivity. The D-enantiomer exhibits drastically divergent biological activity, including potent anticonvulsant effects in vivo not observed with the L-form, and serves as a poorer substrate for mineralization and protein synthesis [1]. Furthermore, in transport systems, L-leucine demonstrates distinct kinetic parameters; for example, in the bacterial LIV-I system, L-leucine exhibits a significantly higher affinity (Km = 0.3 μM) compared to L-isoleucine (Km = 1 μM) and L-valine (Km = 1.2 μM), meaning these BCAAs cannot be interchanged without altering the dynamics of cellular uptake and competition [2]. These documented functional divergences preclude the use of analogs or enantiomeric mixtures in applications requiring precise biochemical, biophysical, or analytical reproducibility.

D-Leucine substitution
D-enantiomer shows distinct biological activity and poorer protein synthesis substrate, may alter experimental outcomes.
BCAA substitution (L-Ile, L-Val)
Different transport kinetics may shift cellular uptake dynamics and nutrient competition, confounding media formulation.
Racemic mixture
Introduces stereochemical impurity that confounds mTORC1 pathway activation and enzyme kinetic studies.

L-Leucine Unlabeled: Comparative Evidence


Sestrin2 Binding and mTORC1 Activation

L-Leucine unlabeled, but not the cationic amino acid L-arginine, binds directly to the Sestrin2 (SESN2) sensor protein to activate the mTORC1 pathway, a master regulator of cell growth and metabolism. This stereospecific binding event is critical for initiating downstream anabolic signaling [1].

Sestrin2 Binding (Kd)
Head-to-head
Kd = 20 µM
Supports mTORC1 activation assay context
L-arginine showed no binding; D-leucine not assessed
Cell Signaling mTOR Pathway Protein Binding

Myofibrillar Proteolysis: L- vs D-Leucine

In an in vivo chick model, the effect of oral administration of L-leucine and D-leucine enantiomers on myofibrillar proteolysis was directly compared. The study demonstrated a stark functional divergence, with D-leucine exhibiting far greater efficacy in suppressing proteolysis [1].

Myofibrillar Proteolysis
Head-to-head
L-Leu Minimal effect
D-Leu Marked suppression
L-enantiomer less active in proteolysis suppression; supports stereochemical purity requirement
In vivo chick model, 225 mg/100g oral dose
Muscle Metabolism Proteolysis Chiral Pharmacology

Soil Carbon Mineralization: L- vs D-Leucine

The rates of carbon and nitrogen mineralization from L- and D-enantiomers of leucine in soil were compared using isotopic pool dilution techniques. The L-isomer was shown to be mineralized significantly faster, reflecting its preferential utilization by soil microbial communities [1].

Soil C Mineralization
Head-to-head
L-Leu Higher C/N mineralization
D-Leu Lower mineralization, more N assimilated
L-leucine behaves as biologically labile form; supports environmental fate model selection
Soil incubation, 0–6 days, isotopic pool dilution
Environmental Microbiology Nitrogen Cycling Enantiomer-Specific Biodegradation

Leucine Transport Kinetics vs Isoleucine and Valine

Kinetic analysis of branched-chain amino acid transport in Salmonella typhimurium reveals distinct high-affinity systems. L-Leucine demonstrates a greater affinity for the LIV-I transport system compared to its structural analogs, L-isoleucine and L-valine, which influences competitive uptake dynamics [1].

Transport Affinity (Km)
Reported
Km = 0.3 µM
Higher affinity vs L-Ile (1 µM), L-Val (1.2 µM); supports competitive uptake studies
Salmonella typhimurium LIV-I system
Membrane Transport Amino Acid Uptake Kinetic Analysis

Leucine Dehydrogenase Substrate Preference

The catalytic efficiency of leucine dehydrogenase from Geobacillus stearothermophilus is highly specific for its natural substrate, L-leucine. Comparative enzymology shows that the non-proteinogenic analog L-norleucine is a much poorer substrate [1].

Dehydrogenase Activity
Class-level
100% (reference)
Optimal substrate for leucine dehydrogenase; L-norleucine 14% activity
Wild-type enzyme, Geobacillus stearothermophilus
Enzymology Biocatalysis Substrate Specificity

SILAC Light Reference Standard

In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), L-Leucine Unlabeled serves as the foundational 'light' component. It provides the precise isotopic baseline required for relative quantitation against isotopically enriched 'heavy' L-Leucine (e.g., 13C6, 15N). The method's accuracy is predicated on the use of an unlabeled standard with a defined, natural isotopic distribution [1].

SILAC Isotopic Baseline
Method context
Monoisotopic mass 131.0946 Da
Defined light reference for heavy counterpart quantitation
Mass shift +7 Da for 13C6,15N label
Quantitative Proteomics Mass Spectrometry SILAC

L-Leucine Unlabeled Application Scenarios


SILAC-Based Quantitative Proteomics

L-Leucine unlabeled is a critical reagent for establishing the 'light' reference proteome in SILAC experiments. It is used to culture one cell population in standard growth media, while a second population is cultured in parallel with isotopically labeled 'heavy' L-Leucine (e.g., L-Leucine-13C6,15N). The precise isotopic composition of the unlabeled compound is essential for accurate mass spectrometry-based quantitation of protein expression changes between the two states [1]. The defined stereochemistry ensures the compound is metabolically incorporated into proteins identically to its labeled counterpart, aside from the mass difference, fulfilling the core assumption of the method [1].

Enzymatic Biocatalysis and Kinetic Studies

As the natural substrate with the highest catalytic efficiency for enzymes such as leucine dehydrogenase (14% activity seen for L-norleucine) and branched-chain amino acid aminotransferase, L-leucine unlabeled is essential for characterizing enzyme kinetics (Km, kcat) and for use as a starting material in the asymmetric synthesis of non-natural amino acids [2]. Its defined stereochemistry is a prerequisite for generating enantiomerically pure products and for establishing accurate structure-activity relationships for enzyme engineering efforts, such as site-directed mutagenesis studies aiming to alter substrate specificity [2].

Cell Culture Media for Nutrient Sensing Studies

L-Leucine unlabeled is the specific leucine source in custom media formulations designed to study nutrient signaling pathways, particularly the mTORC1 axis. The compound's high affinity for the Sestrin2 sensor (Kd = 20 µM) means its concentration must be precisely controlled and its identity verified, as the D-enantiomer will not trigger the same signaling cascade [3]. Its distinct transport kinetics (Km = 0.3 µM in bacterial systems) relative to other BCAAs also make it a key variable in designing competitive uptake experiments to study amino acid transport regulation [4].

Application
Selection Property
Validation Focus
SILAC Quantitative Proteomics
Isotopic baseline purity
Light/heavy peptide mass shift accuracy
Enzymatic Biocatalysis
Substrate stereochemistry
Enzyme kinetic parameters (Km, kcat)
Nutrient Signaling Studies
Enantiomer-specific mTORC1 activation
Sestrin2 binding assay context

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